

In-depth Technical Guide: 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)tetrahydropyran

Cat. No.: B1272162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Bromomethyl)tetrahydropyran**, a key building block in medicinal chemistry. This document details its chemical synonyms, physical and spectral properties, a detailed synthesis protocol, and its application in the development of bioactive molecules, including a workflow for the synthesis of a BET inhibitor precursor.

Chemical Synonyms and Identifiers

4-(Bromomethyl)tetrahydropyran is known by several alternative names in chemical literature and databases. A comprehensive list of these synonyms and identifiers is provided below for easy reference.

Identifier Type	Value
Systematic Name	4-(Bromomethyl)tetrahydropyran
IUPAC Name	4-(bromomethyl)oxane ^[1]
CAS Number	125552-89-8
Other Names	4-Bromomethyl-tetrahydropyran
(Tetrahydropyran-4-yl)methyl bromide	
2H-Pyran, 4-(bromomethyl)tetrahydro-	
4-(Bromomethyl)tetrahydro-2H-pyran	
Molecular Formula	C ₆ H ₁₁ BrO
Molecular Weight	179.05 g/mol
InChI Key	LMOOYAKLEOGKJR-UHFFFAOYSA-N
Canonical SMILES	C1COCCC1CBr

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **4-(Bromomethyl)tetrahydropyran** is presented below. This data is critical for reaction monitoring, quality control, and structural confirmation.

Property	Value	Reference
Physical State	Colorless to light yellow liquid	
Boiling Point	88-90 °C at 22 mmHg	[2]
Density	1.359 g/cm ³ (predicted)	[3]
Refractive Index	1.49 (predicted)	[3]
Storage Temperature	2-8 °C	

Spectroscopic Data Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For **4-(Bromomethyl)tetrahydropyran**, the expected chemical shifts (δ) are:

- ~3.9 ppm (m, 2H): Methylene protons (-OCH₂-) on the tetrahydropyran ring adjacent to the oxygen atom (positions 2 and 6), axial protons.
- ~3.4 ppm (m, 2H): Methylene protons (-OCH₂-) on the tetrahydropyran ring adjacent to the oxygen atom (positions 2 and 6), equatorial protons.
- ~3.3 ppm (d, 2H): Methylene protons of the bromomethyl group (-CH₂Br). The downfield shift is due to the electron-withdrawing effect of the bromine atom.
- ~1.8 ppm (m, 1H): Methine proton (-CH-) at position 4 of the tetrahydropyran ring.
- ~1.6 ppm (m, 2H): Methylene protons on the tetrahydropyran ring (positions 3 and 5), axial protons.
- ~1.3 ppm (m, 2H): Methylene protons on the tetrahydropyran ring (positions 3 and 5), equatorial protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) are:

- ~67 ppm: Methylene carbons (-OCH₂-) on the tetrahydropyran ring adjacent to the oxygen atom (C2 and C6).
- ~39 ppm: Methine carbon (-CH-) at position 4 of the tetrahydropyran ring.
- ~37 ppm: Methylene carbon of the bromomethyl group (-CH₂Br).
- ~31 ppm: Methylene carbons on the tetrahydropyran ring (C3 and C5).

FT-IR (Fourier-Transform Infrared Spectroscopy):

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

- 2950-2850 cm^{-1} : C-H stretching vibrations of the alkyl groups.
- 1470-1440 cm^{-1} : C-H bending vibrations.
- 1100-1000 cm^{-1} : C-O-C stretching vibration of the ether linkage in the tetrahydropyran ring.
- 650-550 cm^{-1} : C-Br stretching vibration.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

- Molecular Ion (M^+): A pair of peaks around m/z 178 and 180, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in an approximate 1:1 ratio.
- Major Fragments:
 - m/z 99: Loss of the bromine atom ($[\text{M-Br}]^+$).
 - m/z 81: Fragmentation of the tetrahydropyran ring.
 - m/z 57: A common fragment from the tetrahydropyran ring.

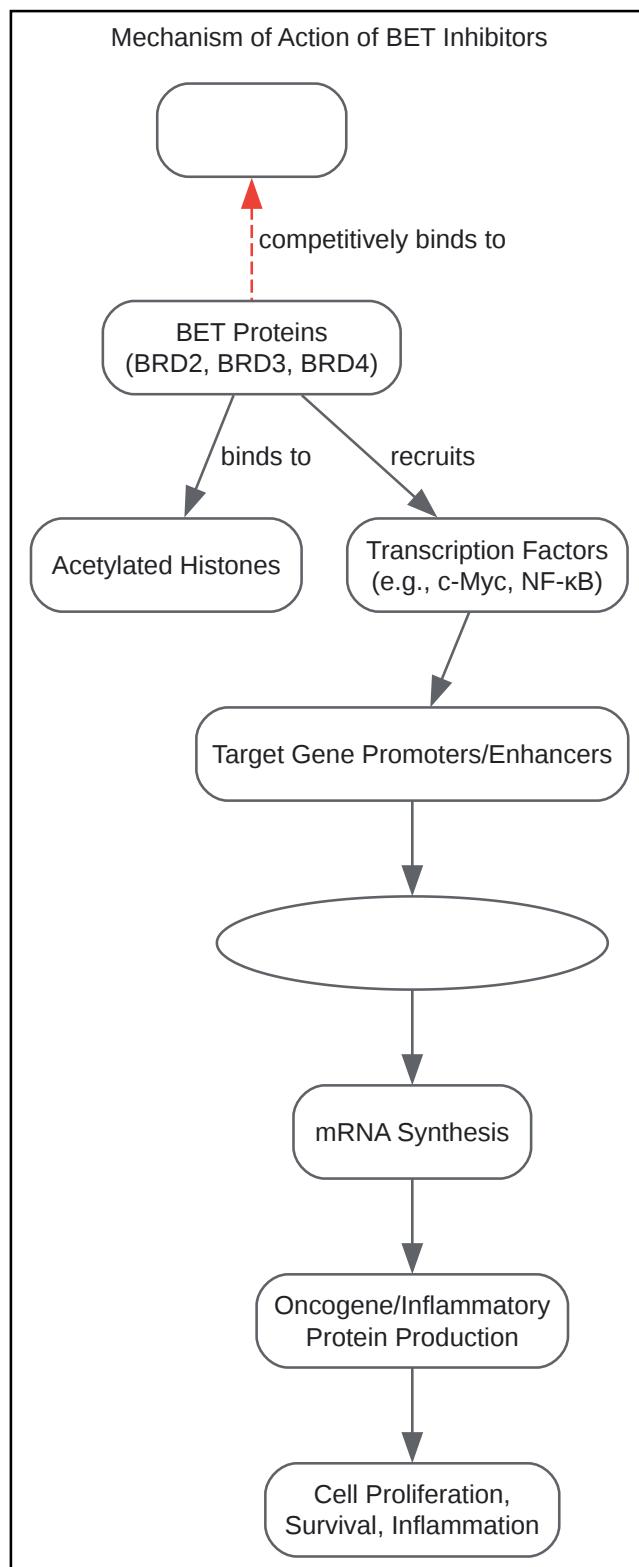
Experimental Protocol: Synthesis of **4-(Bromomethyl)tetrahydropyran**

This section provides a detailed, step-by-step protocol for the synthesis of **4-(Bromomethyl)tetrahydropyran** from (tetrahydro-2H-pyran-4-yl)methanol.

Reaction Scheme:

Synthesis of 4-(Bromomethyl)tetrahydropyran

Triphenylphosphine (PPh₃)
N-Bromosuccinimide (NBS)
Dichloromethane (DCM)


(Tetrahydro-2H-pyran-4-yl)methanol $\xrightarrow{0\text{ }^{\circ}\text{C to room temperature}}$ 4-(Bromomethyl)tetrahydropyran

Workflow: Synthesis of a BET Inhibitor Precursor

4-(Bromomethyl)tetrahydropyran Protected Amine Nucleophile
(e.g., Boc-protected amine)

N-Substituted Tetrahydropyran Methylamine

Primary Amine Precursor for BET Inhibitor

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. whitman.edu [whitman.edu]
- To cite this document: BenchChem. [In-depth Technical Guide: 4-(Bromomethyl)tetrahydropyran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272162#synonyms-for-4-bromomethyl-tetrahydropyran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

